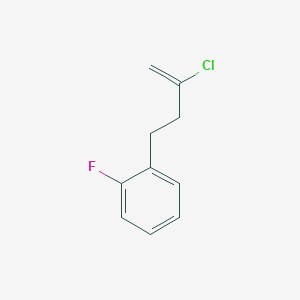

2-Chloro-4-(2-fluorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(2-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a chlorine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The double bond in the butene chain can be oxidized to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: Products such as 2-hydroxy-4-(2-fluorophenyl)-1-butene or 2-amino-4-(2-fluorophenyl)-1-butene.

Oxidation Reactions: Products like 2-chloro-4-(2-fluorophenyl)-1,2-epoxybutane or 2-chloro-4-(2-fluorophenyl)-1,2-butanediol.

Reduction Reactions: The corresponding alkane, 2-chloro-4-(2-fluorophenyl)butane.

Applications De Recherche Scientifique

2-Chloro-4-(2-fluorophenyl)-1-butene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of halogenated alkenes with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The double bond in the butene chain allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-fluorophenol: Similar in structure but lacks the butene chain.

2-Fluoro-4-chlorobenzyl chloride: Contains a benzyl chloride group instead of a butene chain.

4-(2-Fluorophenyl)-1-butene: Lacks the chlorine atom.

Uniqueness

2-Chloro-4-(2-fluorophenyl)-1-butene is unique due to the combination of a halogenated phenyl ring and a butene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-Chloro-4-(2-fluorophenyl)-1-butene is a chlorinated alkene that has garnered attention for its potential biological activities. Its unique structure, characterized by a butene backbone with a chlorine atom and a fluorophenyl group, suggests promising interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉ClF

- Molecular Weight : Approximately 188.63 g/mol

- Structural Features : The compound features a double bond in the butene moiety, enhancing its reactivity compared to saturated analogs. The presence of halogen substituents (chlorine and fluorine) is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : The compound's structural characteristics may allow it to interact with cancer cell pathways, showing promise as an anticancer agent.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on structural activity relationships (SAR) and interaction studies:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting cellular homeostasis.

- Reactive Intermediate Formation : The presence of the double bond may facilitate the formation of reactive intermediates that can interact with nucleophiles in biological systems.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action of this compound and to explore its therapeutic potential in clinical settings. Key areas for future investigation include:

- In Vivo Studies : To evaluate pharmacokinetics, toxicity, and overall efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Structural Modifications : To enhance biological activity and reduce potential side effects through SAR studies.

Propriétés

IUPAC Name |

1-(3-chlorobut-3-enyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRMOXIIZCWULU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641163 |

Source

|

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-94-4 |

Source

|

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.